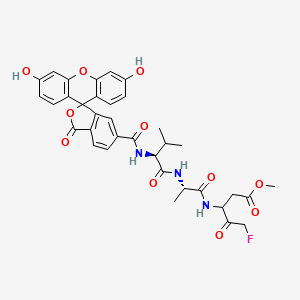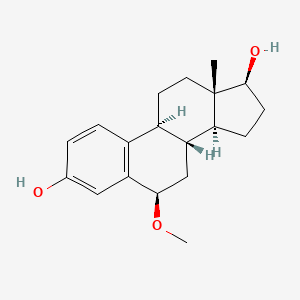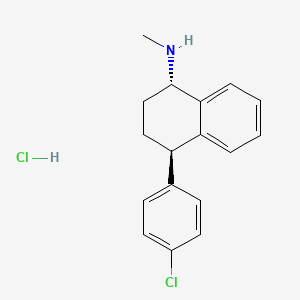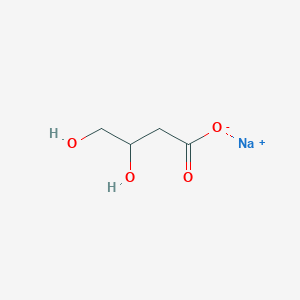
18-Dihydrojosamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Dihydrojosamycin is a derivative of josamycin, a macrolide antibiotic. Josamycin was first isolated from the bacterium Streptomyces narbonensis and has been used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . This compound retains the core structure of josamycin but with specific modifications that may enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-Dihydrojosamycin involves the reduction of josamycin. The process typically includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to selectively reduce the ketone group at the 18th position to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces narbonensis to produce josamycin, followed by chemical reduction using industrial-scale reactors and purification techniques to isolate this compound .
化学反応の分析
Types of Reactions: 18-Dihydrojosamycin undergoes various chemical reactions, including:
Oxidation: Can be oxidized back to josamycin under specific conditions.
Reduction: The primary synthetic route involves reduction of josamycin.
Substitution: Functional groups on the macrolide ring can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Josamycin.
Reduction: this compound.
Substitution: Derivatives with modified pharmacological properties
科学的研究の応用
18-Dihydrojosamycin has several applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential to treat bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control .
作用機序
18-Dihydrojosamycin, like josamycin, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the translocation of peptidyl tRNA, thereby inhibiting the elongation of the peptide chain. This action is primarily bacteriostatic but can be bactericidal at higher concentrations .
類似化合物との比較
Josamycin: The parent compound with similar antimicrobial activity.
Leucomycin A3: Another macrolide antibiotic with a similar structure.
Kitasamycin A3: A derivative with slight structural differences but similar pharmacological properties
Uniqueness: 18-Dihydrojosamycin is unique due to its specific reduction at the 18th position, which may confer different pharmacokinetic properties and potentially improved efficacy against certain bacterial strains compared to its parent compound, josamycin .
特性
分子式 |
C42H71NO15 |
|---|---|
分子量 |
830.0 g/mol |
IUPAC名 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H71NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,23-27,29-31,34-41,44,46,49-50H,15,17-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChIキー |
JUNQZKWSWLJFDU-NGVXBBESSA-N |
異性体SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
正規SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)


![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)

![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
